molecular formula C16H22N2O5 B4126419 N-(3,5-dimethoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide

N-(3,5-dimethoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide

Cat. No.: B4126419
M. Wt: 322.36 g/mol
InChI Key: VCRQYBWUTGGPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide is a synthetic organic compound featuring a 3,5-dimethoxyphenyl group linked to a 4-ethyl-3-oxomorpholine moiety via an acetamide bridge.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-4-18-5-6-23-14(16(18)20)10-15(19)17-11-7-12(21-2)9-13(8-11)22-3/h7-9,14H,4-6,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRQYBWUTGGPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1=O)CC(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Variations

a. Morpholinone vs. Thiomorpholine Derivatives

  • N-(4-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide (): Replaces the morpholinone oxygen with sulfur, forming a thiomorpholine ring. The 4-chlorophenyl substitution differs from the 3,5-dimethoxyphenyl group, reducing electron-donating effects and altering lipophilicity. Thiomorpholine derivatives often exhibit enhanced metabolic stability but may differ in target binding due to sulfur's larger atomic radius .

b. Morpholinone vs. Quinazolinone Derivatives

  • N-(3,5-Dimethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 14, ): Substitutes the morpholinone core with a quinazolinone scaffold. Retains the 3,5-dimethoxyphenyl group, suggesting shared pharmacokinetic profiles but divergent mechanisms of action due to core differences .

Substituent Variations on the Phenyl Ring

a. Methoxy Group Positioning

  • N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide ():
    • Methoxy groups at the 3,4-positions instead of 3,5-.
    • Positional isomerism may reduce steric hindrance and increase solubility in polar solvents.
    • Altered electronic effects could influence interactions with aromatic residue-rich biological targets .

b. Halogen vs. Methoxy Substitutions

  • 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ():
    • Replaces methoxy groups with halogens (Cl, F), increasing electronegativity and lipophilicity.
    • Halogenated analogs often exhibit stronger binding to hydrophobic pockets but may face higher metabolic clearance rates .

Alkyl Chain and Functional Group Modifications

a. Ethyl vs. Methyl Substituents on Morpholinone

  • 2-(4-methyl-3-oxomorpholin-2-yl)-N-(3-methylphenyl)acetamide (): Substitutes the ethyl group with a methyl group on the morpholinone ring.

b. Acetylated Derivatives

  • 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (): Incorporates an acetyl group on the morpholinone ring, introducing additional hydrogen-bond acceptors. The acetyl group could enhance interactions with serine/threonine kinases or proteases .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Phenyl Substitution Key Modifications Potential Implications Reference
N-(3,5-dimethoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide Morpholinone 3,5-dimethoxy Ethyl group on morpholinone Balanced lipophilicity and electronic effects
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide Morpholinone 3,4-dimethoxy Positional isomer of methoxy groups Altered solubility and target interaction
N-(4-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide Thiomorpholine 4-chloro Sulfur in core, dimethyl groups Enhanced metabolic stability
N-(3,5-Dimethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)acetamide Quinazolinone 3,5-dimethoxy Sulfamoylphenyl core Potential enzyme inhibition
2-(4-methyl-3-oxomorpholin-2-yl)-N-(3-methylphenyl)acetamide Morpholinone 3-methyl Methyl group on morpholinone Increased permeability, reduced steric hindrance

Research Findings and Implications

  • Antifungal Activity : Analogs like 2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methylphenyl)acetamide () demonstrate antifungal properties, suggesting the target compound may share similar activity pending further testing .
  • Synthetic Flexibility: The acetamide bridge and morpholinone core allow for modular synthesis, enabling rapid generation of derivatives with tailored properties (e.g., solubility, target affinity) .
  • Pharmacological Divergence: Minor structural changes (e.g., methoxy positioning, halogen substitution) significantly alter biological profiles, underscoring the need for structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.